Istamycin AP
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Overview
Description
Istamycin AP is an amino sugar.
Scientific Research Applications
Immunosuppressive Therapy in Aplastic Anemia
Istamycin AP, through its active component rapamycin, is utilized in immunosuppressive therapy (IST) for aplastic anemia (AA). Rapamycin, as an mTOR inhibitor, has shown effectiveness in immunosuppression by inhibiting cytotoxic T lymphocyte activation, regulating T helper lymphocyte differentiation, promoting regulatory T lymphocyte proliferation, and inhibiting dendritic cell maturation and mobilization. This highlights rapamycin's potential in treating AA and opens avenues for further research in therapeutic strategies for this condition (Sun, 2018).
Antibiotic Production in Microbial Ecology
In the field of microbial ecology, research has shown that the marine bacterium Streptomyces tenjimariensis produces istamycin A and B under specific laboratory conditions. These compounds, including istamycin AP, presumably play an ecological role in natural environments. Studies involving marine microbial competition experiments indicated that certain bacterial species can induce istamycin production in S. tenjimariensis, suggesting that marine bacterial metabolites like istamycin serve a role in countering competitive species (Slattery, Rajbhandari, & Wesson, 2001).
Cancer Research and mTOR Inhibition
Istamycin AP's active component, rapamycin, plays a significant role in cancer research due to its function as an mTOR inhibitor. Research indicates that rapamycin impairs the assembly of mTORC2, a key regulator of cell survival, and reduces the levels of mTORC2 in many cell types. This mechanism suggests that rapamycin can be used to inhibit Akt/PKB signaling in certain cell types, providing a new perspective on its application in cancer therapy (Sarbassov et al., 2006).
Immunological Research
Rapamycin, a key component of istamycin AP, has been shown to selectively expand CD4+CD25+FoxP3+ regulatory T cells in vitro. These expanded cells can suppress the proliferation of syngeneic T cells and prevent allograft rejection in vivo. This discovery opens up new possibilities for using rapamycin in immunological research and therapy, particularly in conditions related to T-cell-mediated diseases (Battaglia, Stabilini, & Roncarolo, 2005).
properties
Product Name |
Istamycin AP |
---|---|
Molecular Formula |
C13H28N4O4 |
Molecular Weight |
304.39 g/mol |
IUPAC Name |
(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-(methylamino)cyclohexane-1,3-diol |
InChI |
InChI=1S/C13H28N4O4/c1-17-10-9(18)4-8(16)12(11(10)19)21-13-7(15)3-2-6(5-14)20-13/h6-13,17-19H,2-5,14-16H2,1H3/t6-,7+,8-,9+,10-,11+,12+,13+/m0/s1 |
InChI Key |
CPVYVUXPFHPEFB-LJKYVLQWSA-N |
Isomeric SMILES |
CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)O |
Canonical SMILES |
CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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